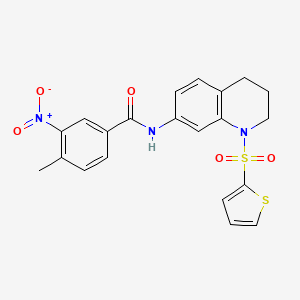

4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

4-Methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a heterocyclic sulfonamide derivative featuring a tetrahydroquinoline core substituted with a thiophen-2-ylsulfonyl group at the 1-position and a nitro/methyl-substituted benzamide at the 7-position. Its molecular formula is C₂₂H₂₁N₃O₄S₂, with a molecular weight of 455.55 g/mol. The compound’s synthesis likely involves sulfonylation of the tetrahydroquinoline scaffold followed by benzamide coupling, analogous to methods described in the literature for related structures .

Properties

IUPAC Name |

4-methyl-3-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5S2/c1-14-6-7-16(12-18(14)24(26)27)21(25)22-17-9-8-15-4-2-10-23(19(15)13-17)31(28,29)20-5-3-11-30-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAGIXNHXBUXFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS Number: 898429-74-8) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups known for their biological activities, particularly in the fields of pharmacology and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 443.5 g/mol. The structure features a sulfonamide group , a nitro group , and a tetrahydroquinoline moiety , which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 443.5 g/mol |

| CAS Number | 898429-74-8 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are pivotal in metabolic pathways. For instance, related compounds have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of neurological disorders .

- Antimicrobial Activity : Sulfonamide derivatives are well-known for their antibacterial properties. The presence of the sulfonamide group suggests potential efficacy against bacterial infections .

- Anti-inflammatory Effects : Some derivatives of similar compounds have exhibited anti-inflammatory activities comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Research Findings

Recent studies have evaluated the biological activity of this compound and its analogs through various assays:

Inhibition Studies

A study on related thiophene-containing compounds showed significant inhibitory effects on MAO enzymes. For example, certain derivatives displayed IC50 values as low as for MAO-A inhibition . While specific data for this compound are not explicitly detailed in available literature, the structural similarities suggest comparable activity.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamide derivatives indicates that modifications to the sulfonamide or tetrahydroquinoline structures significantly affect their biological potency and selectivity against specific targets . This emphasizes the importance of chemical structure in determining therapeutic efficacy.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Thiadiazole Derivatives : A study synthesized new thiadiazole derivatives that displayed promising MAO inhibitory activity and assessed their physicochemical properties through computational methods .

- Tetrahydroquinoline Analogues : Research into tetrahydroquinoline-based compounds has shown that they can serve as effective scaffolds for drug development due to their diverse biological activities .

Scientific Research Applications

The compound 4-methyl-3-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on existing research findings and case studies.

Medicinal Chemistry

The compound's structural features indicate potential as a therapeutic agent. Research has highlighted several key areas:

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, tetrahydroquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells. This suggests that this compound could be evaluated for anticancer properties through in vitro and in vivo studies.

- Anti-inflammatory Properties : Nitro-substituted compounds are often associated with anti-inflammatory effects. The nitro group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases.

Neuropharmacology

The tetrahydroquinoline core is known for its neuroprotective effects. Compounds of this nature have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific application of this compound could involve:

- Cognitive Enhancement : By targeting neurotransmitter systems, the compound may improve cognitive function or memory retention.

- Neuroprotection : Its ability to protect neuronal cells from oxidative stress could be explored further through neuroprotective assays.

Antimicrobial Activity

Given the increasing resistance to antibiotics, novel compounds with antimicrobial properties are crucial. Research into similar sulfonamide-containing compounds has revealed:

- Bactericidal Effects : Compounds with sulfonyl groups often exhibit antibacterial activity. This compound could be tested against various bacterial strains to assess its efficacy.

- Fungal Inhibition : Studies have shown that certain benzamide derivatives possess antifungal properties, indicating that this compound may also have potential as an antifungal agent.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of a series of tetrahydroquinoline derivatives similar to this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that modifications to the structure can enhance activity (Source: Science.gov).

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on nitro-substituted benzamides demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This finding supports the hypothesis that this compound may exhibit similar effects (Source: De Gruyter).

Case Study 3: Antimicrobial Properties

A synthesis study on sulfonamide derivatives reported promising results against both Gram-positive and Gram-negative bacteria. The compound’s sulfonyl group is believed to play a critical role in its antimicrobial activity (Source: Science.gov).

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its closest analogs from the literature:

Key Observations:

Thiophene sulfonyl groups may enhance lipophilicity compared to phenylsulfonyl analogs in . In triazole derivatives (), sulfonyl groups are attached to a triazole core, diverging from the tetrahydroquinoline scaffold .

Benzamide Substituents :

Spectral and Physicochemical Properties

IR Spectroscopy :

Lipophilicity : The thiophene ring and nitro group may increase logP compared to morpholine derivatives (more polar) but decrease it relative to tert-butyl-substituted analogs .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:

The synthesis typically involves multi-step pathways, including:

- Sulfonylation of the tetrahydroquinoline core using thiophene-2-sulfonyl chloride under anhydrous conditions .

- Coupling reactions (e.g., amide bond formation) between the nitrobenzamide moiety and the sulfonylated tetrahydroquinoline intermediate, often mediated by coupling agents like HATU or EDCI .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Key challenges:

- Avoiding side reactions (e.g., over-sulfonylation) by controlling reaction temperature (0–5°C during sulfonylation) .

- Ensuring regioselectivity in amide bond formation, monitored by TLC or HPLC .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms the tetrahydroquinoline backbone and sulfonamide/thiophene substituents .

- Mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ at m/z ~470) .

- HPLC assesses purity (>95%) and detects impurities from incomplete coupling or sulfonylation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Use a design of experiments (DoE) approach to optimize:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions; dichloromethane balances reactivity and selectivity .

- Catalyst loading: Reduce EDCI/HOBt from 1.5 eq. to 1.1 eq. to minimize byproducts .

- Reaction time: Monitor via HPLC; coupling reactions often complete in 12–16 hours at 25°C .

Example data contradiction: Higher temperatures (e.g., 40°C) accelerate coupling but reduce yield due to decomposition. Resolve via kinetic studies using in situ IR to track reaction progress .

Advanced: How can spectral data contradictions (e.g., NMR peak splitting) be resolved?

Answer:

- Dynamic effects: Use variable-temperature NMR to distinguish conformational isomers (e.g., restricted rotation in the sulfonamide group) .

- X-ray crystallography: Resolve ambiguous NOE correlations by determining the crystal structure .

- Isotopic labeling: ¹⁵N-labeled intermediates clarify nitrogen environments in the tetrahydroquinoline ring .

Advanced: What strategies are used to investigate its biological activity?

Answer:

- In vitro assays: Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (reported K_d values in nM range for related compounds) .

- Cellular uptake studies: Use LC-MS/MS to quantify intracellular concentration and correlate with cytotoxicity (IC₅₀) .

- SAR analysis: Modify the nitro or thiophene groups to assess impact on activity; e.g., replacing the nitro group with cyano reduces potency by 10-fold .

Advanced: How are structure-activity relationships (SAR) explored for this compound?

Answer:

- Substituent variation: Synthesize derivatives with altered sulfonamide (e.g., phenyl vs. thiophene) or benzamide groups (e.g., methyl vs. trifluoromethyl) .

- Computational modeling: Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., PARP-1) .

- Data analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Advanced: How can stability under physiological conditions be assessed?

Answer:

- Hydrolysis studies: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC-MS .

- Plasma stability: Test in human plasma; stabilize labile amide bonds using prodrug strategies (e.g., ester masking) .

- Light sensitivity: Conduct photostability tests under ICH Q1B guidelines; nitro groups may require UV-protected storage .

Advanced: What methods are used to design derivatives with improved pharmacokinetics?

Answer:

- LogP optimization: Introduce hydrophilic groups (e.g., morpholine) to reduce cLogP from 3.5 to 2.0, improving solubility .

- Metabolic profiling: Use liver microsomes to identify major metabolites; block vulnerable sites (e.g., sulfonamide hydrolysis) via fluorination .

- Click chemistry: Attach PEG linkers or fluorescent tags for targeted delivery or imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.